2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS2/c17-8-11-10-4-3-5-12(10)24-15(11)18-14(22)9-23-16-20-19-13-6-1-2-7-21(13)16/h1-2,6-7H,3-5,9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOZQYOTTYAJKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CSC3=NN=C4N3C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is a member of the triazolopyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazole ring , known for its pharmacological significance.
- A pyridine moiety , which enhances biological interactions.
- A thioether linkage , contributing to its unique chemical properties.
Its molecular formula is with a molecular weight of approximately 319.38 g/mol.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazolopyridine Core : Achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes.
- Thioether Formation : The triazolopyridine core is reacted with a thiol compound.
- Acetamide Formation : The final step involves acylation to introduce the acetamide moiety.
Biological Activity
Recent studies have highlighted the biological activity of this compound across various domains:
Anticancer Activity
Research indicates that triazolopyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies have shown that related compounds inhibit cell proliferation in breast, colon, and lung cancer models. The mechanism of action appears to involve interference with cellular signaling pathways related to growth and survival .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens:
- Studies suggest that similar triazolo-pyridine derivatives possess effective antibacterial and antifungal properties. This activity is likely attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
Anti-inflammatory Effects
Triazolo-pyridine derivatives have also been investigated for their anti-inflammatory properties:
- One study noted that related compounds significantly inhibited cytokine production in immune cells, suggesting potential applications in treating inflammatory diseases .
Research Findings and Case Studies
A summary of notable research findings regarding the biological activity of this compound includes:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
Target Compound vs. Benzothieno-Triazolo-Pyrimidine Derivatives (10a–c)
The compound N-phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) shares a fused triazolo-heterocyclic system but replaces the cyclopenta[b]thiophene with a benzothieno-pyrimidine core . The target compound’s cyclopenta[b]thiophene introduces a strained, partially saturated ring system, which may enhance conformational flexibility compared to the fully aromatic benzothieno-pyrimidine in 10a.
Target Compound vs. Thieno[2,3-d]pyrimidine Derivatives
Compounds like 2-chloro-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide (Table 4 in ) feature a thieno-pyrimidine core instead of triazolo-pyridine. The pyrimidine ring in these analogs offers hydrogen-bonding sites distinct from the triazole’s nitrogen-rich environment, which could modulate interactions with biological targets like kinases or DNA .
Substituent Effects
- Cyano Group: The 3-cyano substituent on the cyclopenta[b]thiophene in the target compound contrasts with simpler phenyl or alkyl groups in analogs like 10a or Safonov’s N'-substituted thioacetohydrazides . The cyano group’s electron-withdrawing nature may increase electrophilicity at the acetamide carbonyl, enhancing reactivity in nucleophilic environments.
- Thioether Linkage : The thioether bridge in the target compound is conserved in many analogs (e.g., 10a , dBet1 ). However, substituents adjacent to the sulfur atom (e.g., pyridine vs. pyrimidine) alter electronic profiles, as evidenced by NMR chemical shift variations in similar compounds (Figure 6 in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
